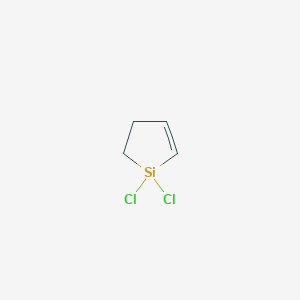
Silacyclopent-2-ene, 1,1-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopent-2-ene, 1,1-dichloro- is an organosilicon compound characterized by a five-membered ring structure containing silicon and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopent-2-ene, 1,1-dichloro- can be synthesized through various methods. One common approach involves the reaction of dichlorosilylene with buta-1,3-diene, resulting in the formation of 1,2-dichloro-1-silacyclopent-3-ene . Another method includes the intramolecular [2 + 2] photocycloaddition of benzoyl (allyl)silanes under blue-light conditions .
Industrial Production Methods
Industrial production methods for silacyclopent-2-ene, 1,1-dichloro- typically involve high-temperature gas-phase reactions. For example, the pyrolysis of hexachlorodisilane can generate dichlorosilylene, which then reacts with suitable trapping agents to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Silacyclopent-2-ene, 1,1-dichloro- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like N₂O to form SiCl₂O and its polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with silacyclopent-2-ene, 1,1-dichloro- include N₂O, NO, and O₂. These reactions often require specific conditions such as high temperatures or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include SiCl₂O, Cl₂, and various polymeric forms of SiCl₂O .
Scientific Research Applications
Silacyclopent-2-ene, 1,1-dichloro- has several scientific research applications:
Chemistry: Used in the study of ring-puckering potential energy functions and theoretical calculations.
Materials Science:
Organic Synthesis: Acts as a precursor for the synthesis of other silacyclopentane derivatives.
Mechanism of Action
The mechanism of action for silacyclopent-2-ene, 1,1-dichloro- involves its ability to undergo ring-puckering vibrations and participate in various chemical reactions. The molecular targets and pathways involved include the formation of intermediate species such as cyclo-Cl₂SiO₂, which plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silacyclopent-2-ene, 1,1-dichloro- include:
- Silacyclopent-2-ene, 1,1-difluoro-
- Silacyclopent-2-ene, 1,1-dibromo-
- Silacyclopent-2-ene, 1,1-d2
Uniqueness
Silacyclopent-2-ene, 1,1-dichloro- is unique due to its specific ring-puckering potential energy function and the small barrier to planarity, which distinguishes it from its difluoro and dibromo counterparts .
Properties
CAS No. |
872-47-9 |
|---|---|
Molecular Formula |
C4H6Cl2Si |
Molecular Weight |
153.08 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dihydrosilole |
InChI |
InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
InChI Key |
NBGIENRNRUQKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](C=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















